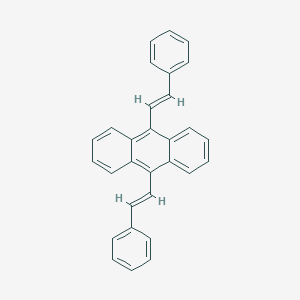

9,10-Distyrylanthracene

Description

Significance of π-Conjugated Organic Molecules in Photonic and Electronic Applications

π-conjugated organic molecules are characterized by alternating single and double bonds, which results in the delocalization of π-electrons across the molecular structure. researchgate.net This electron delocalization imparts unique electronic and optical properties, making these molecules highly suitable for a wide array of photonic and electronic applications. beilstein-journals.orgacs.org The ability to tune their properties through chemical synthesis allows for the development of materials with tailored functionalities. acs.org

These molecules form the active components in a variety of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): π-conjugated materials are used as the emissive layer in OLEDs, which are now commonplace in displays for televisions and smartphones. nih.govsamsung.co.kr

Organic Field-Effect Transistors (OFETs): Their semiconducting properties are harnessed in OFETs, which are essential components of flexible electronics, sensors, and electronic paper. nih.govnih.gov

Organic Photovoltaics (OPVs): In solar cells, these molecules facilitate the conversion of light into electricity. nih.gov

Sensors: The sensitivity of their electronic properties to the surrounding environment makes them excellent candidates for chemical and biological sensors. nih.govnih.gov

The development of novel π-conjugated systems is a continuous effort to improve device performance, stability, and processability. anr.fr The versatility of organic chemistry allows for the design of linear, star-shaped, and other complex architectures to optimize properties for specific applications. rsc.org

Overview of Aggregation-Induced Emission (AIE) Phenomenon and AIEgens

A significant challenge in the application of many organic luminophores is a phenomenon known as aggregation-caused quenching (ACQ). In the ACQ effect, fluorescent molecules that are highly emissive in dilute solutions become weakly emissive or even non-emissive in the aggregated or solid state. bohrium.compku.edu.cn This is a major limitation for applications that require solid-state materials, such as OLEDs.

In 2001, a counterintuitive phenomenon termed Aggregation-Induced Emission (AIE) was discovered. bohrium.comfrontiersin.org AIE is observed in certain molecules, now known as AIEgens, which are non-emissive or weakly emissive when molecularly dissolved but become highly luminescent upon aggregation. bohrium.comwikipedia.org The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM). sigmaaldrich.com In dilute solutions, the excited state energy of AIEgens is dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. sigmaaldrich.com In the aggregated state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. wikipedia.orgsigmaaldrich.com

AIEgens have found applications in a multitude of fields, including:

Chemical sensors rsc.org

Biological probes rsc.org

Organic light-emitting diodes bohrium.comrsc.org

Smart materials acs.org

The discovery of AIE has opened up new avenues for the development of advanced luminescent materials with enhanced solid-state performance. bohrium.comresearchgate.net

Historical Context of DSA Research in AIE and Advanced Materials Science

The anthracene (B1667546) core is a well-known building block for luminescent materials. scispace.com While some early reports on DSA derivatives noted their weak fluorescence in solution, the significant breakthrough came with the identification of their AIE properties. polymer.cn Research demonstrated that DSA derivatives are typically faint emitters in solution but exhibit intense emission in their crystalline state. polymer.cnacs.org This behavior is attributed to the restriction of intramolecular torsion between the central anthracene core and the vinyl moieties upon aggregation. polymer.cnacs.org

Key findings in the historical development of DSA as an AIEgen include:

The synthesis of various DSA derivatives through methods like the Wittig condensation and Heck coupling reaction. polymer.cn

The study of their crystal structures, which revealed nonplanar conformations that contribute to the restriction of intramolecular motion in the solid state. polymer.cnacs.org

The observation that the DSA moiety itself is the key factor for the AIE property due to the restricted intramolecular torsion. polymer.cnacs.org

The exploration of how different substituents on the styryl groups can modulate the photophysical properties of the DSA derivatives. rsc.org

Early research by Prasad and colleagues on related compounds speculated that a partially distorted geometry in the aggregated state was responsible for aggregation-enhanced emission. polymer.cn Subsequent detailed studies on DSA derivatives provided a clearer understanding of the role of restricted intramolecular rotation in their AIE characteristics. polymer.cnrsc.orgresearchgate.net

Scope and Objectives of Current DSA Research Paradigms

Current research on 9,10-Distyrylanthracene continues to build upon the fundamental understanding of its AIE properties, with a focus on developing new materials for specific high-tech applications. researchgate.net The objectives of modern DSA research are multifaceted and aim to expand its utility in advanced materials science.

The primary areas of ongoing research include:

Solid-State Emitters: A major focus is the development of highly efficient solid-state emitters for OLEDs. The inherent strong emission of DSA derivatives in the solid state makes them ideal candidates for this application. researchgate.net

Stimuli-Responsive Materials: Researchers are designing DSA-based materials that change their fluorescence properties in response to external stimuli such as mechanical force (mechanofluorochromism), temperature, or chemical analytes. researchgate.netcolab.ws

Biochemical Sensors and Bioimaging: The "turn-on" nature of AIE fluorescence is being exploited to create sensitive probes for detecting biomolecules. frontiersin.orgresearchgate.net Furthermore, the high photostability and biocompatibility of DSA-based nanoparticles make them suitable for long-term cell imaging. researchgate.netrsc.org For instance, fluorescent nanorods based on DSA derivatives have shown potential for efficient and noninvasive bioimaging. rsc.org

Controlled Self-Assembly: Efforts are being made to control the self-assembly of DSA derivatives to create well-defined nanostructures, such as nanorods and nanodots, with tailored optical properties. researchgate.netrsc.orgresearchgate.net The morphology of these nanoparticles can be controlled by adjusting fabrication parameters. researchgate.netrsc.org

Organic Semiconductors: The charge transport properties of DSA derivatives are being investigated for their potential use in organic field-effect transistors (OFETs). rsc.org

The overarching goal is to synthesize new DSA derivatives with optimized properties, such as higher quantum yields, tunable emission colors, and improved processability, to meet the demands of these diverse applications. researchgate.net

Research Findings on DSA Derivatives

The following table summarizes the photophysical properties of several this compound derivatives in both solution (tetrahydrofuran - THF) and crystalline states, highlighting their Aggregation-Induced Emission (AIE) characteristics.

| Compound | Abbreviation | Fluorescence Quantum Yield (ΦF) in THF | Fluorescence Quantum Yield (ΦF) in Crystal |

| This compound | DSA | 0.007 | 0.30 |

| 9,10-Bis(4-methoxystyryl)anthracene | BMOSA | 0.004 | 0.40 |

| 9,10-Bis(4-butoxystyryl)anthracene | B-4-BOSA | 0.006 | 0.50 |

| 9,10-Bis(2-butoxystyryl)anthracene | B-2-BOSA | 0.005 | 0.35 |

Data sourced from He et al. (2009). polymer.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-bis[(E)-2-phenylethenyl]anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLNSMRZSCCFZ-FLFKKZLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9,10 Distyrylanthracene

Classic Synthetic Routes to 9,10-Distyrylanthracene

The construction of the this compound framework can be achieved through several established carbon-carbon bond-forming reactions. These classic routes provide reliable access to the core structure, upon which more complex derivatives can be built.

Wittig Condensation

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds and phosphorus ylides. In the context of this compound synthesis, this reaction typically involves the reaction of a suitable phosphorus ylide with 9,10-anthracenedicarboxaldehyde. A common precursor to the ylide is benzyltriphenylphosphonium (B107652) chloride, which is deprotonated with a strong base to form the reactive ylide. wpmucdn.comyoutube.com The subsequent reaction with the dialdehyde (B1249045) proceeds in a stepwise manner to form the two styryl linkages. A key advantage of the Wittig reaction is its general tendency to produce the trans-alkene isomer, which is often the desired stereochemistry for optoelectronic applications due to its more planar and extended conjugation. wpmucdn.com

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. youtube.com

Trans-Selective Heck Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a direct and efficient route to this compound. organic-chemistry.orgyoutube.com This method typically employs 9,10-dibromoanthracene (B139309) as the starting material, which is coupled with two equivalents of styrene (B11656) in the presence of a palladium catalyst and a base. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

A typical procedure involves heating a mixture of 9,10-dibromoanthracene, styrene, a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like potassium phosphate (B84403) (K₃PO₄) in a high-boiling solvent such as N,N-dimethylacetamide (DMAc). acs.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the styryl product and regenerate the active catalyst. The Heck reaction is known for its excellent trans selectivity, which is a significant advantage for the synthesis of DSA. organic-chemistry.orgyoutube.com

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 9,10-dibromoanthracene, Styrene | Pd(OAc)₂ | K₃PO₄ | DMAc | 110 | - |

| 9,10-dibromoanthracene, 1-methoxy-4-vinylbenzene | Pd(OAc)₂ | K₃PO₄ | DMAc | 110 | 65 |

| 9,10-dibromoanthracene, 1-butoxy-4-vinylbenzene | Pd(OAc)₂ | K₃PO₄ | DMAc | 110 | 72 |

Table 1: Examples of Heck Coupling Reactions for the Synthesis of this compound and its Derivatives. acs.org

Suzuki-Miyaura Cross-Coupling Reactions for Anthracene (B1667546) Derivatives

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While not a direct route to the styryl linkage itself, it is a highly effective method for synthesizing a wide array of 9,10-diaryl and 9,10-diheteroarylanthracene derivatives, which are structurally related to DSA and can serve as precursors or benchmark compounds. rsc.orgnih.govepa.gov

This reaction typically involves the coupling of 9,10-dibromoanthracene with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. epa.govresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast range of functional groups onto the anthracene core, making it an invaluable tool for creating libraries of materials with tailored properties. nih.gov The development of highly active catalyst systems, including those based on nickel, has further expanded the scope of this reaction to include less reactive coupling partners. rsc.orgnih.gov

Synthesis of Advanced this compound Derivatives

To modulate the electronic and photophysical properties of this compound for specific applications, the core structure is often functionalized with various substituents.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Electron-Donating Groups: Substituents such as methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₉) groups can be introduced by using the corresponding substituted styrenes in the Heck coupling reaction. acs.org These groups increase the electron density of the conjugated system, generally leading to a red-shift in the emission spectrum. researchgate.net

Electron-Withdrawing Groups: Conversely, the incorporation of EWGs like cyano (-CN) or fluorine (-F) atoms can lower the HOMO and LUMO energy levels. researchgate.netchem960.com Fluorinated DSA derivatives, for instance, have been synthesized by employing fluorinated styrenes in the Heck reaction. The position and number of fluorine atoms on the phenyl rings can be systematically varied to fine-tune the electronic properties. chem960.com

| Derivative | Substituent | Synthetic Method |

| 9,10-Bis(4-methoxystyryl)anthracene | Methoxy (EDG) | Heck Coupling |

| 9,10-Bis(4-butoxystyryl)anthracene | Butoxy (EDG) | Heck Coupling |

| DSA-CN | Cyano (EWG) | Not specified |

| 9,10-bis(4-fluorostyryl)anthracene | Fluorine (EWG) | Heck Coupling |

| 9,10-bis(3-fluorostyryl)anthracene | Fluorine (EWG) | Heck Coupling |

| 9,10-bis(3,5-difluorostyryl)anthracene | Fluorine (EWG) | Heck Coupling |

Table 2: Examples of this compound Derivatives with Electron-Donating and Electron-Withdrawing Groups. acs.orgresearchgate.netchem960.com

Functionalization with Heteroaromatic Rings

Replacing the terminal phenyl rings of the styryl groups with heteroaromatic rings is another effective strategy for modifying the properties of the DSA core. Heterocycles such as thiophene (B33073), furan, and pyrrole (B145914) can be incorporated to create 9,10-diheteroarylanthracene derivatives. rsc.org These modifications can influence the molecular packing in the solid state and introduce new electronic characteristics.

Incorporation into Amphiphilic Molecular Architectures

The synthesis of amphiphilic molecules incorporating a this compound core has been a subject of research interest. These architectures typically consist of a rigid, hydrophobic DSA core and flexible, hydrophilic side chains, often composed of polyethylene (B3416737) oxide. This combination of hydrophobic and hydrophilic segments allows these molecules to self-assemble into various nanostructures such as micelles, spheres, and sheet-like nano-assemblies in aqueous solutions.

One synthetic approach involves a series of coil-rod-coil molecules where the DSA unit acts as the central rod-like segment. The synthesis of these molecules has been successfully achieved, leading to compounds with aggregation-induced emission (AIE) properties. These amphiphilic DSA derivatives can form charge-transfer complexes with electron-deficient small molecules.

A notable example is the synthesis of a series of amphiphilic DSA derivatives with terminal naphthalene (B1677914) groups. In this design, the DSA core is connected to tetraethylene glycol chains which are terminated by naphthalene units. The synthesis of these molecules allows for a systematic study of how the ratio of the hydrophobic rod segment to the hydrophilic coil segment influences the self-assembly behavior and photophysical properties of the resulting nanostructures.

Design and Synthesis of Chiral this compound Derivatives

The design and synthesis of chiral derivatives of this compound is an area of interest for applications in chiroptical materials and asymmetric catalysis. While specific examples of the enantioselective synthesis of this compound derivatives are not extensively detailed in the reviewed literature, the synthesis of chiral derivatives of the related 9,10-dihydrophenanthrene (B48381) scaffold has been reported. nih.gov These syntheses often employ palladium-catalyzed enantioselective cascade reactions. nih.gov

For the asymmetric synthesis of chiral this compound derivatives, several general strategies could be envisioned. One approach would be the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to an achiral precursor of the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is introduced, the auxiliary can be removed. Another potential strategy is the use of chiral catalysts in key bond-forming reactions, such as a Wittig or Heck reaction, to introduce the styryl groups onto the anthracene core in an enantioselective manner. The development of such synthetic routes would be a significant step towards accessing optically active this compound derivatives for advanced applications.

Advanced Characterization Techniques in this compound Research

A comprehensive understanding of the structure-property relationships in this compound and its derivatives necessitates the use of a suite of advanced characterization techniques.

Spectroscopic Analysis (NMR, MS, UV-Vis Absorption, Fluorescence)

Spectroscopic methods are fundamental to the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of newly synthesized DSA derivatives. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity and environment of the atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectra of DSA derivatives are characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the conjugated aromatic system. For instance, 9,10-diphenylanthracene (B110198), a related compound, exhibits strong absorption peaks at 268, 357, 377, and 396 nm. mdpi.com The position and intensity of these bands can be influenced by the substituents on the anthracene core and the styryl groups.

Fluorescence Spectroscopy: this compound and its derivatives are known for their strong fluorescence emission. Many DSA derivatives exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly fluorescent in the aggregated state or in the solid state. researchgate.net The emission color and quantum yield are sensitive to the molecular structure and the solid-state packing.

| Spectroscopic Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure confirmation, chemical environment of atoms |

| Mass Spectrometry | Molecular weight, elemental composition |

| UV-Vis Absorption | Electronic transitions, conjugation length |

| Fluorescence | Emission properties, quantum yield, aggregation-induced emission |

Diffraction Techniques (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction techniques provide crucial information about the solid-state structure of this compound derivatives at the atomic level.

Single Crystal X-ray Diffraction (SCXRD): This technique allows for the precise determination of the three-dimensional arrangement of atoms in a single crystal. researchgate.netcnr.it For DSA derivatives, SCXRD can reveal information about bond lengths, bond angles, torsional angles between the anthracene core and the styryl groups, and intermolecular interactions such as π-π stacking and C-H···π interactions. This information is vital for understanding the relationship between the molecular packing and the observed photophysical properties. For example, SCXRD studies on 9,10-diphenylanthracene have revealed different crystal packing arrangements depending on the crystallization method. mdpi.commdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline nature of bulk samples and to identify different polymorphic forms. researchgate.net The diffraction pattern obtained from a powdered sample is a fingerprint of its crystal structure. By comparing the experimental powder pattern with simulated patterns from single-crystal data, the phase purity of a sample can be confirmed. mdpi.com

| Diffraction Technique | Information Obtained |

| Single Crystal X-ray Diffraction | 3D molecular structure, bond lengths and angles, intermolecular interactions |

| Powder X-ray Diffraction | Crystalline nature, phase identification, polymorphism |

Thermal Analysis (Differential Scanning Calorimetry)

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of this compound derivatives.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.govnih.gov For DSA derivatives, DSC can be used to determine melting points, glass transition temperatures, and crystallization temperatures. For example, studies on halogenated this compound derivatives have utilized DSC to investigate the influence of the halogen atoms on their thermal properties. researchgate.net Similarly, DSC has been used to characterize the thermal behavior of 9,10-diphenylanthracene crystals. mdpi.com

| Thermal Analysis Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, crystallization temperature, thermal stability |

Photophysical Properties and Underlying Mechanisms of 9,10 Distyrylanthracene and Its Derivatives

Aggregation-Induced Emission (AIE) in 9,10-Distyrylanthracene Systems

This compound (DSA) and its derivatives are a prominent class of molecules known for their Aggregation-Induced Emission (AIE) characteristics. Unlike conventional fluorescent dyes that often experience aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens such as DSA exhibit enhanced fluorescence intensity upon aggregation. magtech.com.cnresearchgate.net In dilute solutions, they are typically weakly emissive, but their luminescence is significantly amplified in the aggregated state or as solids. acs.orgacs.org This unique photophysical behavior stems from specific molecular structures and packing modes that activate radiative decay channels upon aggregate formation. magtech.com.cn

The AIE phenomenon in this compound systems is primarily governed by a series of interconnected photophysical mechanisms that become dominant in the aggregated state. These mechanisms effectively minimize non-emissive energy dissipation, thereby promoting light emission.

The most critical mechanism underpinning the AIE effect in DSA derivatives is the Restriction of Intramolecular Torsion (RIT) and Rotation (RIR). researchgate.netrsc.org In dilute solutions, the different parts of the DSA molecule, particularly the styryl groups relative to the central anthracene (B1667546) core, can undergo low-frequency torsional and rotational motions. acs.orgexlibrisgroup.com This free intramolecular motion serves as a significant pathway for the non-radiative dissipation of excited-state energy, leading to very weak fluorescence. researchgate.net

Upon aggregation, whether in a nanoparticle suspension or in the solid state, the molecules are forced into close proximity. The resulting intermolecular interactions and physical constraints severely hinder these intramolecular torsional and rotational movements. acs.orgacs.org This rigidification of the molecular conformation effectively blocks the non-radiative decay channels that are active in solution. rsc.org Specifically, the restricted torsion between the 9,10-anthrylene core and the vinylene moiety has been identified as a key factor in activating the AIE property of DSA derivatives. acs.orgacs.orgexlibrisgroup.com By locking the molecule into a more rigid state, the absorbed energy is channeled into radiative decay, resulting in strong light emission. rsc.org

The faint emission of DSA derivatives in solution is a direct consequence of dominant nonradiative decay processes facilitated by free intramolecular motion. acs.orgresearchgate.net When the molecules aggregate, the physical packing and supramolecular interactions suppress these nonradiative pathways. rsc.org The restriction of the dynamic twisting and rotation of the molecular components closes the channels for energy loss through thermal conversion or vibrational relaxation. researchgate.net As a result, the excited state is deactivated primarily through the emission of photons, leading to a high fluorescence quantum yield in the solid state. rsc.org The enhanced fluorescence observed in molecular aggregates is therefore a direct outcome of the blockage of these nonradiative deactivation routes. rsc.orgbohrium.com

The intrinsic photophysical process of DSA derivatives involves significant conformational changes between the ground and excited states. rsc.org In dilute solutions, DSA molecules typically adopt a twisted, non-planar conformation in their ground state to minimize steric hindrance. researchgate.netrsc.org Upon photoexcitation, the molecule, in accordance with the Franck-Condon principle, initially maintains this twisted structure. rsc.org

The efficiency of the AIE process in DSA-based systems is not solely dependent on aggregation but is also intrinsically linked to the foundational molecular architecture. The core aromatic system and the linking groups play a crucial role in defining the photophysical properties.

The this compound moiety itself is the fundamental structural unit responsible for the AIE property. acs.orgacs.org The anthracene core serves as the central chromophore, providing the rigid, π-conjugated platform necessary for luminescence. The vinylene (-CH=CH-) linkers are not merely spacers; they are critical to the AIE mechanism. rsc.org The intramolecular rotation around the single bonds of the vinylene moiety is one of the primary nonradiative decay pathways in solution. rsc.orgbohrium.com

The interplay between the bulky, rigid anthracene core and the flexible vinylene groups is essential. The restriction of torsional motion between the 9,10-anthrylene core and these vinylene moieties upon aggregation is the pivotal event that "switches on" the fluorescence. acs.orgacs.org Studies comparing various anthracene derivatives have shown that this specific structural arrangement is highly conducive to AIE, as it provides the ideal balance of conformational flexibility in solution and rigidity in the aggregated state. rsc.org

Data on Photophysical Properties of DSA Derivatives

The following table summarizes key photophysical data for this compound (DSA) and a related derivative, illustrating the AIE effect. Data is compiled from studies in solution (tetrahydrofuran, THF) and in the aggregated/solid state.

| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| DSA | THF Solution | 429 | 515 | 86 | Low (not specified) |

| DSA | Aggregate/Solid | - | 600 | - | High (not specified) |

| BDPVA | THF Solution | 420 | 520 | 100 | Low (not specified) |

| BP2VA | THF Solution | 435 | 525 | 90 | Low (not specified) |

| BMOSA | THF Solution | 436 | 550 | 114 | Low (not specified) |

| BTVA | THF Solution | 432 | 535 | 103 | Low (not specified) |

Data adapted from steady-state absorption and photoluminescence spectra discussed in research literature. rsc.orgbohrium.com Note that specific quantum yield values in solution are often very low and not precisely reported, while in the aggregate state they are significantly enhanced.

Influence of Molecular Structure on AIE Efficacy

Peripheral Substituent Effects on AIE Characteristics

The phenomenon of aggregation-induced emission (AIE) is a hallmark of many DSA derivatives, where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated state. This behavior is primarily attributed to the restriction of intramolecular rotation (RIR) in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. researchgate.netacs.org The electronic properties and steric hindrance of peripheral substituents on the styryl moieties play a crucial role in modulating the AIE characteristics of DSA compounds.

The introduction of different substituents can significantly tune the photophysical properties, including the quantum yield and emission wavelengths. For instance, the position and degree of fluorine substitution on the peripheral phenyl rings of DSA derivatives have been shown to alter their crystal packing and solid-state fluorescence. A study on four fluorinated DSA derivatives—9,10-bis(4-fluorostyryl)anthracene (4-BFSA), 9,10-bis(3-fluorostyryl)anthracene (3-BFSA), 9,10-bis(3,5-difluorostyryl)anthracene (BDFSA), and 9,10-bis(3,4,5-trifluorostyryl)anthracene (BTFSA)—demonstrated that these compounds exhibit tunable aggregation-induced enhanced emission (AIEE) properties. researchgate.net

Similarly, the incorporation of heterocyclic rings at the 9 and 10 positions of the anthracene core can influence the AIE behavior. For example, 9,10-diheteroarylanthracene derivatives have been synthesized and their photophysical properties investigated. rsc.org The study revealed that introducing five-membered heterocyclic rings, such as thiophene (B33073) and pyrrole (B145914), can efficiently reduce the luminescence in dilute solutions, a prerequisite for prominent AIE characteristics. rsc.org The absolute fluorescence quantum yields of 9,10-dithienylanthracene (DTA), 9,10-difurylanthracene (DFA), and 9,10-dipyrrylanthracene (DPA) in dimethylformamide (DMF) were found to be very low (0.009, 0.010, and 0.024, respectively), highlighting the effective quenching in the solution state. rsc.org

| Compound | Substituent | Emission Wavelength (λem) in Solution (nm) | Fluorescence Quantum Yield (ΦF) in Solution | Emission Wavelength (λem) in Aggregate/Solid (nm) | Fluorescence Quantum Yield (ΦF) in Aggregate/Solid |

|---|---|---|---|---|---|

| DSA | -H | ~520 | Low | ~550 | High |

| 4-BFSA | 4-Fluoro | - | - | - | - |

| DTA | 2-Thienyl | - | 0.009 (in DMF) | - | - |

| DFA | 2-Furyl | - | 0.010 (in DMF) | - | - |

| DPA | 2-Pyrrolyl | - | 0.024 (in DMF) | - | - |

Excited State Dynamics and Energy Transfer in this compound Systems

The photophysical properties of DSA derivatives are intrinsically linked to their excited-state dynamics and the potential for energy transfer. Understanding these processes is crucial for designing materials with tailored optical and electronic functionalities.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, have been instrumental in elucidating the intricate photophysical processes that occur in DSA derivatives upon photoexcitation. rsc.orgbohrium.com These studies have revealed that in dilute solutions, DSA derivatives often possess a twisted conformation in the ground state. Following photoexcitation, they undergo a rapid structural relaxation to a more planar conformation within a few picoseconds. rsc.orgrsc.org This relaxation process leads to an excited state with extended conjugation, which is responsible for the observed large Stokes shift. rsc.orgbohrium.com

The fluorescence quantum yield in solution is determined by the competition between radiative decay from this relaxed excited state and non-radiative decay pathways, which are often dominated by intramolecular rotations. rsc.org The excited-state lifetime of DSA derivatives in solution is typically in the nanosecond range. For instance, a study on five DSA derivatives (BDPVA, BP2VA, DSA, BMOSA, and BTVA) in a PMMA film reported average fluorescence lifetimes ranging from 1.53 ns to 2.89 ns. rsc.org

Fs-TA spectra of DSA and its derivatives typically show a characteristic stimulated emission (SE) band and excited-state absorption (ESA) bands. rsc.org The temporal evolution of these bands provides direct insight into the dynamics of the excited state, including the timescale of structural relaxation and the rates of radiative and non-radiative decay.

| Compound | Excited State Lifetime (τ) in PMMA film (ns) | Radiative Decay Rate (kr) (s⁻¹) | Non-radiative Decay Rate (knr) (s⁻¹) |

|---|---|---|---|

| BDPVA | 2.89 | ~2 x 10⁷ | - |

| BP2VA | 2.29 | ~2 x 10⁷ | - |

| DSA | 2.64 | ~2 x 10⁷ | - |

| BMOSA | 2.21 | ~2 x 10⁷ | - |

| BTVA | 1.53 | ~2 x 10⁷ | - |

In the aggregated or solid state, the intermolecular interactions between DSA molecules lead to the formation of exciton (B1674681) states, which can be described as collective electronic excitations. These exciton states can have a significant charge transfer (CT) character, where the electron and hole are localized on different molecules. The nature and extent of these CT interactions are highly dependent on the molecular packing and the electronic properties of the constituent molecules.

While direct studies on the exciton binding energy and CT character in DSA aggregates are not extensively detailed in the provided search results, the principles can be inferred from studies on other organic molecular aggregates. The lowest electronic excitation in such systems is often a CT exciton state. aps.org The formation of CT excitons can influence the photophysical properties, including the emission energy and the efficiency of charge separation and transport. In donor-acceptor systems, CT excitons can be the primary photoexcited species, and their dissociation can lead to the generation of free charge carriers. aps.org

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), making it a valuable tool for probing molecular interactions and conformations. nih.gov

DSA derivatives, with their strong fluorescence in the aggregated state, have the potential to act as either donors or acceptors in FRET systems. For FRET to occur efficiently, there must be a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com The Förster radius (R₀), the distance at which the FRET efficiency is 50%, is a key parameter that characterizes a specific donor-acceptor pair. aatbio.com

While specific examples of FRET systems utilizing DSA derivatives as either the donor or acceptor were not explicitly detailed in the search results, the fundamental principles of FRET can be applied to design such systems. By appropriately selecting a donor or acceptor partner with suitable spectral overlap with a DSA derivative, it is possible to construct FRET-based sensors and probes for various applications. The high quantum yield of some DSA derivatives in the solid state makes them particularly attractive as energy donors in such systems.

| Donor | Acceptor | Förster Radius (R₀) (Å) | Spectral Overlap Integral (J(λ)) |

|---|---|---|---|

| Fluorescein | Tetramethylrhodamine | 55 | - |

| IAEDANS | Fluorescein | 46 | - |

| EDANS | Dabcyl | 33 | - |

| BODIPY FL | BODIPY FL | 57 | - |

| Fluorescein | QSY 7 and QSY 9 dyes | 61 | - |

Note: This table provides examples of common FRET pairs and their Förster radii to illustrate the concept. Specific data for DSA-based FRET pairs requires further experimental investigation.

Stimuli-Responsive Luminescence Modulation Phenomena

DSA derivatives can exhibit changes in their luminescence properties in response to external stimuli, a phenomenon known as chromism. This responsiveness makes them attractive for applications in sensing, security inks, and data storage.

Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color upon the application of a mechanical force, such as grinding, shearing, or pressing. Many AIE-active DSA derivatives have been found to exhibit MFC. rsc.org The underlying mechanism of MFC in these materials is often a solid-state phase transition from a crystalline to an amorphous or a different crystalline state. researchgate.net

In the pristine crystalline state, the molecules are arranged in a well-ordered manner, which dictates their emission properties. Upon grinding, this ordered structure is disrupted, leading to a change in the intermolecular interactions and molecular conformations. This, in turn, alters the energy of the excited state and results in a shift in the emission wavelength. For instance, a pyrene-based benzophenone (B1666685) derivative, 2-BuPyBP, exhibited a sky-blue emission (λmax = 454 nm) in its crystalline form, which changed to a blue-green emission (λmax = 483 nm) after grinding, corresponding to a bathochromic shift of 29 nm. rsc.org Another derivative, DPMN-TPA, showed a significant spectral shift of 57 nm upon grinding, with its emission color changing from orange to red. researchgate.net

The reversibility of the MFC process is also an important characteristic. In many cases, the original emission color can be restored by annealing the ground powder or exposing it to solvent vapors, which facilitates the re-formation of the initial crystalline structure.

| Compound | Initial Emission Wavelength (λem) (nm) | Emission Wavelength (λem) after Grinding (nm) | Emission Shift (Δλem) (nm) |

|---|---|---|---|

| 1-PyBP | 511 | 518 | 7 |

| 2-PyBP | 469 | 499 | 30 |

| 2-BuPyBP | 454 | 483 | 29 |

| DPMN-CZ | - | - | 27 |

| DPMN-TPA | - | - | 57 |

Vapochromism

Vapochromism, the change in the optical properties of a material upon exposure to chemical vapors, is a notable characteristic of certain this compound (DSA) derivatives. This phenomenon is primarily driven by the interaction between the analyte vapor and the fluorophore molecules in the solid state, leading to alterations in the molecular packing and, consequently, the photoluminescence (PL) emission.

A series of this compound derivatives with varying alkoxyl endgroups of different lengths (DSAn, where n = 7–12) have been shown to exhibit vapochromic behavior. In their solid state, these compounds display bright fluorescence under UV illumination. However, upon exposure to the vapors of organic solvents such as dichloromethane (B109758) (CH₂Cl₂), a reversible quenching of this fluorescence is observed. For instance, a spot of DSA11 on a thin-layer chromatography (TLC) plate, which shows bright green fluorescence, has its emission reversibly switched off in a CH₂Cl₂ atmosphere. This "on/off" switching of fluorescence is attributed to the solvation effect of the solvent vapor on the surface of the DSA derivative's solid-state structure. The solvent molecules penetrate the solid, disrupting the intermolecular interactions that favor strong emission in the aggregated state. This process is reversible, and the fluorescence is restored upon the removal of the solvent vapor.

The underlying mechanism is linked to the disruption of the aggregation-induced emission (AIE) effect. In the solid state, the intramolecular rotations of the DSA derivatives are restricted, which blocks non-radiative decay pathways and leads to strong fluorescence. The introduction of solvent vapors can plasticize the solid, allowing for greater molecular motion and a return to a less emissive state, similar to that observed in solution.

Thermochromism

Thermochromism, the reversible change in color of a compound upon a change in temperature, is another significant photophysical property observed in some this compound derivatives. This behavior is associated with temperature-induced phase transitions or alterations in molecular conformation and packing in the solid state.

The same series of DSAn (n = 7–12) derivatives that exhibit vapochromism also display thermochromic properties. A notable example is DSA11, which undergoes a distinct and reversible change in its emission color upon heating. At room temperature, a pattern of DSA11 emits a green light with a peak wavelength of 514 nm under 365 nm UV illumination. When heated to its isotropic transition temperature with a hot air gun, the emission color rapidly changes to dark yellow, with the emission peak shifting to 566 nm, representing a significant variation of 52 nm. This change is immediate and reverses back to the original green emission as soon as the heat source is removed, demonstrating excellent reversibility.

This thermochromic behavior is attributed to changes in the molecular arrangement and intermolecular interactions within the solid as a function of temperature. The transition from a more ordered, crystalline, or liquid-crystalline state at lower temperatures to a more disordered, isotropic state at higher temperatures alters the extent of π-π stacking and other intermolecular forces. These changes directly impact the energy levels of the excited state, leading to a shift in the emission wavelength. The ability to reversibly switch between two distinct emission colors with a large wavelength shift highlights the potential of these materials in applications such as temperature sensing and thermal imaging.

Piezochromism

Piezochromism, the change in the photoluminescence of a solid material in response to mechanical stimuli such as grinding or pressing, is a well-documented phenomenon in certain classes of this compound derivatives. This effect is rooted in the pressure-induced transformation between different solid-state phases, typically a crystalline-to-amorphous phase transition.

A series of cruciform 9,10-distyryl-2,6-bis(p-dialkylamino-styryl)anthracene homologues, denoted as FCn where 'n' represents the number of carbon atoms in the N-alkyl chains, have been synthesized and shown to be effective piezochromic luminescence (PFC) materials. rsc.org Upon grinding, these materials exhibit a noticeable change in their fluorescence color. The extent of the spectral shift is dependent on the length of the N-alkyl chains, with longer chains generally leading to a larger shift. rsc.org For instance, the mechanical stress-induced spectral shifts (ΔλPFC) for these compounds range from 23 to 54 nm. rsc.org

The underlying mechanism for this reversible piezochromic behavior is the transformation between a stable crystalline state and a metastable amorphous state. rsc.org In their initial crystalline form, the molecules are arranged in a well-ordered lattice, which gives rise to a specific fluorescence emission. The application of mechanical force disrupts this ordered packing, leading to the formation of an amorphous state with altered intermolecular interactions and, consequently, a different emission color. This process is often reversible; the original emission color can be restored by annealing or exposure to solvent vapor, which facilitates the return to the more stable crystalline phase.

| Compound | Initial Emission Wavelength (nm) | Ground Emission Wavelength (nm) | Spectral Shift (ΔλPFC, nm) |

| FCn Homologues | - | - | 23 - 54 |

Data for specific FCn homologues' individual emission wavelengths were not available in the searched sources.

Amplified Spontaneous Emission (ASE) and Lasing Properties of DSA Crystals

Conditions and Mechanisms for ASE in DSA Single Crystals

Amplified Spontaneous Emission (ASE) is a phenomenon observed in materials with high optical gain, where spontaneously emitted photons stimulate the emission of further photons as they travel through the material, leading to a significant narrowing of the emission spectrum and a superlinear increase in output intensity above a certain pump energy threshold. Single crystals of this compound derivatives are excellent candidates for ASE due to their high photoluminescence quantum yields, ordered molecular packing, and large transition dipole moments.

The conditions for achieving ASE in DSA single crystals typically involve optical pumping with a pulsed laser source, such as a Q-switched Nd:YAG laser, focused into a stripe on the crystal surface. A key factor is the pump energy density, which must exceed a specific threshold to achieve population inversion, where the number of molecules in the excited state is greater than in the ground state.

A uniaxially oriented crystal of a this compound derivative, 9,10-bis(2,2-di-p-tolylvinyl)anthracene (BDTVA), has demonstrated a low ASE threshold of 265 μJ/cm². acs.org The mechanism for ASE in these crystals is closely tied to their excellent optical waveguiding properties and the alignment of the molecular transition dipoles. The ordered arrangement of molecules in the crystal lattice minimizes scattering losses and facilitates efficient light propagation, which is crucial for the amplification process. The gain coefficient, a measure of the amplification per unit length, for the BDTVA crystal was found to be 52 cm⁻¹ at the peak emission wavelength of 509 nm. acs.org

| Derivative | ASE Threshold (μJ/cm²) | Gain Coefficient (cm⁻¹) | Peak Wavelength (nm) |

| BDTVA | 265 | 52 | 509 |

Low-Loss Optical Waveguiding in DSA Crystals

The ability of a material to efficiently guide light is a critical prerequisite for its use in photonic devices, including solid-state lasers. Single crystals of DSA derivatives have demonstrated excellent properties as low-loss optical waveguides. This is attributed to their high refractive index, smooth crystal facets that minimize scattering, and a well-defined and ordered molecular packing that reduces internal defects.

The performance of an optical waveguide is often quantified by its loss coefficient, which measures the attenuation of light as it propagates through the material. A uniaxially oriented crystal of BDTVA has been shown to exhibit a very low loss coefficient of 2.75 cm⁻¹. acs.org This low loss is a result of the favorable molecular packing and layer-by-layer structure within the BDTVA crystal, which directs the propagation of the emitted light in a preferential direction. acs.org The well-separated absorption and emission spectra of these materials also contribute to minimizing reabsorption losses, further enhancing their waveguiding efficiency.

The combination of low-loss waveguiding and high optical gain makes DSA single crystals highly promising materials for the fabrication of miniaturized organic solid-state lasers and other integrated photonic circuits.

| Derivative | Loss Coefficient (cm⁻¹) |

| BDTVA | 2.75 |

Highly Polarized Emission Characteristics

A key feature of the light emitted from uniaxially oriented single crystals of DSA derivatives is its high degree of linear polarization. This anisotropy in the emission arises from the specific and uniform alignment of the molecular transition dipole moments within the crystal lattice.

In a uniaxially oriented crystal, the molecules are arranged in the same conformation and orientation, leading to highly anisotropic refractive indices. This directs the propagation of the emitted light in a preferential direction and results in a highly polarized output. The degree of polarization is often characterized by the polarization contrast ratio, C, which is calculated as C = (I_max - I_min) / (I_max + I_min), where I_max and I_min are the maximum and minimum intensities of the polarized emission, respectively.

For the BDTVA crystal, a high polarization contrast of 0.72 has been reported, indicating that the emission is nearly perfectly linearly polarized. acs.org Another measure of polarization is the emission dichroic ratio, which is the ratio of the emission intensities between the maximum and minimum polarization angles. The BDTVA crystal exhibits an emission dichroic ratio that can reach 6.21. acs.org These highly polarized emission characteristics are advantageous for applications in displays, sensors, and secure communications where control over the polarization of light is essential.

| Derivative | Polarization Contrast | Emission Dichroic Ratio |

| BDTVA | 0.72 | 6.21 |

Supramolecular Assembly and Crystal Engineering of 9,10 Distyrylanthracene

Self-Assembly Strategies for DSA Nanostructures

The self-assembly of DSA derivatives is a versatile strategy for the fabrication of a variety of nanostructures. This process is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrophobic effects, which dictate the final morphology and properties of the assembled nanomaterials. The aggregation of these molecules can lead to enhanced fluorescence properties, a phenomenon known as aggregation-induced emission, which is of significant interest for various optoelectronic and biomedical applications.

Derivatives of 9,10-distyrylanthracene have been successfully utilized to create fluorescent nanoparticles with distinct morphologies, specifically nanodots and nanorods. For instance, two DSA derivatives, 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (NDSA) and 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzonitrile (CNDSA), have been shown to form spherical nanodots in a mixture of tetrahydrofuran (B95107) (THF) and water. rsc.orgnih.gov These nanoparticles exhibit strong fluorescence, are resistant to photobleaching, and demonstrate good stability and biocompatibility. rsc.orgnih.gov The formation of these nanostructures is a clear example of how the molecular design of DSA derivatives can be translated into functional nanomaterials with potential applications in bioimaging. rsc.org

A key technique for controlling the morphology of DSA-based fluorescent nanoparticles is ultrasound-aided nanoprecipitation. rsc.orgnih.gov This method allows for precise control over the self-assembly process, enabling the selective formation of either nanodots or nanorods. The application of ultrasound for a short duration (e.g., 30 seconds) to a solution of NDSA or CNDSA in a THF-water mixture leads to the formation of spherical nanodots. rsc.orgnih.gov In contrast, prolonging the ultrasonication time to 10 minutes facilitates the assembly of these derivatives into nanorods. rsc.orgnih.gov This demonstrates that mechanical agitation in the form of ultrasonication can effectively direct the self-assembly pathway and, consequently, the final morphology of the nanostructures.

The morphology and size of DSA-based nanostructures can be further controlled by adjusting the composition of the aqueous media in which they are formed. rsc.orgnih.gov Specifically, the water fraction in a THF-H₂O mixture plays a crucial role in determining the final characteristics of the nanoparticles. For both NDSA and CNDSA, an increase in the water fraction from 60% to 80% leads to a decrease in the size of the resulting nanorods or nanodots. nih.govresearchgate.netsigmaaldrich.com However, when the water fraction is increased to 90%, the controlled formation of distinct morphologies is disrupted, and irregular aggregates are observed. nih.govresearchgate.netsigmaaldrich.com This highlights the delicate balance of solvent-solute interactions that governs the self-assembly process.

Table 1: Influence of Water Fraction on the Size of DSA Derivative Nanostructures

| DSA Derivative | Water Fraction (%) | Resulting Nanostructure Size (nm) |

| NDSA | 60 | 238.4 |

| NDSA | 80 | 140.3 |

| CNDSA | 60 | 482 |

| CNDSA | 80 | 198.4 |

This table summarizes the effect of the water fraction in a THF-H₂O mixture on the size of nanostructures formed from NDSA and CNDSA, as reported in the literature. nih.govresearchgate.netsigmaaldrich.com

Host-Guest Chemistry with this compound

The incorporation of this compound into host-guest systems offers another avenue for the construction of complex supramolecular architectures. In these systems, a host molecule with a specific cavity or binding site can encapsulate a guest molecule, leading to the formation of a stable complex with unique properties. The DSA moiety can act as a guest or be integrated into the host structure, contributing its photophysical properties to the resulting assembly.

Pillar[n]arenes, a class of macrocyclic host molecules, have been employed to create novel supramolecular systems with this compound. In one example, a dimeric host was synthesized by bridging two pillar umanitoba.caarene units with a this compound molecule. umanitoba.carsc.org This DSA-bridged bis(pillar umanitoba.caarene) can then assemble into a linear supramolecular polymer through cooperative binding with a neutral guest linker. A notable feature of this assembly is its yellow fluorescence emission in both solution and solid states, demonstrating how host-guest interactions can be used to generate luminescent supramolecular materials. umanitoba.carsc.org

While specific examples of cyclodextrin-based host systems forming complexes directly with this compound are not extensively detailed in the provided context, the general principles of cyclodextrin (B1172386) host-guest chemistry are well-established. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavities. The formation of inclusion complexes with cyclodextrins can enhance the solubility and stability of guest molecules. In the broader context of fluorescent dyes, amphiphilic nanoparticles have been created by linking γ-cyclodextrin with other fluorescent molecules, suggesting a potential strategy for the supramolecular assembly of DSA derivatives. researchgate.net

Formation of Supramolecular Polymer Networks (SPNs) with DSA

The DSA core can be functionalized and employed as a building block for the construction of supramolecular polymer networks (SPNs). An example of this is the creation of a dimeric host where a this compound unit bridges two pillar rsc.orgarene macrocycles. This DSA-bridged dimer can subsequently assemble into a linear supramolecular polymer through the cooperative binding of a neutral guest linker molecule. rsc.org This process demonstrates the utility of the DSA moiety as a rigid, photoactive component in the programmed assembly of polymeric supramolecular architectures. rsc.org

Crystal Engineering Principles Applied to this compound

A key structural feature of DSA derivatives in the crystalline state is their pronounced nonplanar conformation. polymer.cnacs.orgfigshare.com X-ray crystallography studies on several DSA derivatives reveal that the molecules exhibit significant torsional angles between the central anthracene (B1667546) core and the vinylene moieties. polymer.cn This deviation from planarity is a consequence of both internal steric hindrance and the influence of intermolecular supramolecular interactions within the crystal lattice. polymer.cnnih.gov These nonplanar conformations lead to rigid molecules and relatively tight crystal packing. polymer.cnacs.orgfigshare.com The restriction of intramolecular torsion in the solid state is a crucial factor contributing to the aggregation-induced emission (AIE) properties observed in many DSA derivatives. polymer.cn

The specific arrangement of molecules in the crystal is directed by a variety of weak, non-covalent interactions. These interactions dictate the packing motif and the degree of intermolecular communication, which in turn affects the material's bulk properties.

Due to the significantly nonplanar backbone of DSA derivatives, typical cofacial π-π stacking is generally not observed. polymer.cn The twisted conformation prevents the parallel, face-to-face arrangement that characterizes classical π-π stacking. However, analysis of crystal structures shows that molecules can adopt arrangements like the "brickwall motif," where molecules are situated over the gaps between molecules in adjacent rows. polymer.cn While direct facial π-π overlap is hindered, J-aggregation, characterized by a slight offset along the long molecular axis, can be favored, which is facilitated by other supramolecular interactions. rsc.org In some derivatives, no face-to-face π–π overlap is observed, with large inter-centroid distances (>5 Å) that preclude excimer formation. rsc.org

C-H...π interactions have been identified as a crucial driving force in the crystal packing of DSA and its derivatives. polymer.cn These interactions, where a C-H bond points towards the electron cloud of a π-system (like an anthracene or phenyl ring), play a significant role in establishing the nonplanar conformations and achieving tight molecular packing. polymer.cn For instance, in unsubstituted DSA, a C-H...π bond forms where a vinylene C-H acts as the donor and the adjacent anthracene core acts as the acceptor. polymer.cn In substituted derivatives, multiple C-H...π interactions can be present, connecting each molecule to its neighbors and restricting intramolecular motions. polymer.cn The number and geometry of these interactions vary depending on the specific substituents on the terminal phenyl rings. polymer.cn

Table 1: Selected C-H...π Interaction Parameters in DSA Derivatives

| Compound | Interacting Groups (Donor...Acceptor) | Distance (Å) | Angle (°) |

|---|---|---|---|

| DSA | Vinylene...Anthrylene | 2.76 | 141.6 |

| DSA | Phenyl...Anthrylene | 3.06 | 153.3 |

| BMOSA | Phenyl...Anthrylene | 2.92 | 148.6 |

| BMOSA | Phenyl...Anthrylene | 2.92 | 144.0 |

| B-4-BOSA | Phenyl...Anthrylene | - | - |

| B-4-BOSA | Alkoxy...Phenyl | 2.90 | 149.9 |

| B-4-BOSA | Alkoxy...Phenyl | 2.80 | 173.3 |

| B-2-BOSA | Phenyl...Anthrylene | 3.03 | 141.7 |

| B-2-BOSA | Phenyl...Anthrylene | 3.26 | 147.1 |

Data sourced from He et al. (2009). polymer.cn

The introduction of functional groups capable of forming strong hydrogen bonds can be a powerful strategy in the crystal engineering of DSA derivatives. For example, by functionalizing the DSA core with hydroxyl groups, such as in 9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA), it is possible to direct self-assembly with complementary molecules like bipyridines. nih.gov In these systems, strong and directional O–H· · ·N hydrogen bonds form between the hydroxyl groups of BDHA and the nitrogen atoms of the bipyridine linkers. nih.gov This interaction leads to the formation of extended, polymeric supramolecular structures, such as one-dimensional zigzag chains and infinitely rectangular macrocycles. nih.gov The inclusion of solvent molecules like ethanol or water can also participate in the hydrogen-bonding network, forming O–H· · ·O interactions that further stabilize the crystal structure. nih.gov

Polymorphism and its Impact on Photoluminescent Properties

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical factor in the crystal engineering of this compound (DSA) and its derivatives. The different packing arrangements of molecules in distinct polymorphs can lead to significant variations in their photoluminescent properties. These differences arise from the varying degrees of intermolecular interactions, such as π-π stacking and C-H···π interactions, which influence the electronic states of the molecules in the solid state.

A notable example of polymorphism influencing photoluminescence is observed in the fluorinated DSA derivative, 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene (4FDSA). This compound has been shown to crystallize into at least two distinct polymorphs, each exhibiting a different emission color. One polymorph, designated as 4FDSA-G, displays a green emission, while the other, 4FDSA-O, emits in the orange region of the spectrum nih.gov. The distinct emission characteristics are a direct consequence of the different molecular packing and intermolecular interactions within the crystals nih.gov.

The formation of these polymorphs can be influenced by various factors during crystallization, such as the solvent used and the rate of crystal growth. The twisted molecular conformation of DSA derivatives, arising from steric hindrance between the anthracene core and the styryl groups, plays a significant role in the formation of different crystalline structures researchgate.net. These conformational differences, locked in by the crystal lattice, lead to variations in the extent of π-orbital overlap between adjacent molecules, thereby altering the energy of the excited state and, consequently, the emission wavelength.

Furthermore, mechanical stimuli can also induce transformations between polymorphic forms, leading to a phenomenon known as mechanofluorochromism. For instance, grinding the crystalline powder of a DSA derivative can disrupt the crystal lattice and induce a change in its emission color, which can sometimes be reversed by solvent vapor annealing nih.gov. This highlights the sensitive relationship between the crystal structure and the photoluminescent properties of these materials.

The study of polymorphism in DSA and its derivatives is crucial for controlling their solid-state emission properties. By understanding the factors that govern the formation of different polymorphs, it is possible to tailor the material's fluorescence color and efficiency for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

| Compound/Polymorph | Emission Color | Key Structural Features |

| 4FDSA-G | Green | A specific crystalline arrangement of 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene molecules. |

| 4FDSA-O | Orange | A different crystalline packing of 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene molecules compared to the green polymorph. |

This table illustrates the impact of polymorphism on the emission properties of a this compound derivative.

Uniaxially Oriented Crystal Packing for Anisotropic Optical Properties

The controlled arrangement of molecules within a crystal to achieve uniaxial orientation is a powerful strategy in crystal engineering to induce anisotropic optical properties, such as polarized light emission. In the case of this compound (DSA) and its derivatives, their rod-like molecular structure makes them excellent candidates for forming highly ordered crystalline assemblies where the long axes of the molecules align along a common direction. This alignment results in significant differences in the material's optical response depending on the polarization of light relative to the orientation axis.

Research on DSA derivatives has demonstrated the successful fabrication of uniaxially oriented crystals that exhibit highly polarized emission. For instance, a uniaxially oriented crystal of 9,10-bis(2,2-di-p-tolylvinyl)anthracene (BDTVA), a DSA derivative, was prepared, showcasing excellent waveguide and polarization performance. The uniaxially oriented packing and layer-by-layer molecular structure within the BDTVA crystal are credited for its low optical loss coefficient and high polarization contrast polymer.cn.

The anisotropic optical properties arise from the alignment of the molecular transition dipole moments. In these oriented crystals, the transition dipole moments for light absorption and emission are preferentially aligned along a specific crystallographic axis. When the polarization of the excitation light is parallel to this axis, absorption is maximized, and the subsequent emission is also strongly polarized in the same direction. Conversely, when the light is polarized perpendicular to this axis, absorption and emission are significantly weaker.

The degree of anisotropy is often quantified by the polarization ratio, which is the ratio of the emission intensity parallel to the orientation axis to the intensity perpendicular to it. High polarization ratios are desirable for applications in devices such as polarized organic light-emitting diodes (OLEDs) for displays, where they can enhance efficiency and reduce the need for external polarizers, and in optical waveguides and lasers.

The methods to achieve uniaxial orientation can vary and include techniques such as directional growth from a melt or solution, physical confinement, and epitaxial growth on a patterned substrate. The supramolecular interactions between the DSA molecules, including π-π stacking and van der Waals forces, play a crucial role in directing the self-assembly process and achieving the desired long-range order. The ability to control the crystal packing of DSA derivatives in a uniaxial manner opens up possibilities for the development of advanced organic photonic devices with tailored optical functionalities.

| Property | Value | Significance |

| Polarization Contrast | 0.72 | Indicates a high degree of polarized emission, with the light intensity being significantly greater in one polarization direction. |

| Optical Loss Coefficient | 2.75 cm⁻¹ | A low value, which is beneficial for applications in optical waveguides where minimizing light loss is crucial. |

| Amplified Spontaneous Emission (ASE) Threshold | 265 μJ/cm² | A low threshold for achieving ASE, suggesting the material's potential for use in organic solid-state lasers. |

| Gain Coefficient | 52 cm⁻¹ | A high gain coefficient, further supporting its applicability in laser devices. |

This table presents the anisotropic optical properties of a uniaxially oriented crystal of a this compound derivative (BDTVA).

Computational and Theoretical Investigations of 9,10 Distyrylanthracene Photophysics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of medium to large-sized organic molecules like 9,10-Distyrylanthracene. It offers a balance between computational cost and accuracy, making it well-suited for exploring the complexities of this fluorescent compound.

DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been employed to determine the most stable conformation of this compound in the gas phase. scispace.com These studies reveal that the molecule is not perfectly planar due to steric hindrance between the hydrogen atoms of the styryl groups and the anthracene (B1667546) core. scispace.com This steric repulsion leads to a twisting of the styryl substituents out of the plane of the anthracene moiety. scispace.com

The crystal structures of several this compound derivatives confirm these nonplanar conformations, which are influenced by supramolecular interactions that result in rigid molecules and relatively tight packing. The investigation into the relationship between the crystal structures and the aggregation-induced emission (AIE) properties of four DSA derivatives indicates that the DSA moiety is a key factor in the AIE property due to the restricted intramolecular torsion between the 9,10-anthrylene core and the vinylene moiety.

In dilute solutions, DSA derivatives tend to have a twisted structure in their ground state. rsc.org This twisted conformation is a key characteristic that influences the photophysical behavior of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT (B3LYP/6-31G(d)) Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| Anthracene Core C-C (average) | 1.41 - 1.43 |

| Vinyl C=C | ~1.34 |

| Vinyl C-Aryl | ~1.47 |

| Dihedral/Torsional Angles (°) | |

| Styryl group twist angle | ~52 |

Note: The values presented are approximate and based on findings from DFT calculations on this compound and its derivatives. Actual values can vary slightly depending on the specific computational method and basis set used.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

The HOMO is typically localized on the electron-rich anthracene core and the vinyl moieties, while the LUMO is distributed over the entire π-conjugated system, including the styryl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic absorption and emission properties of the molecule.

For this compound, the HOMO-LUMO gap is relatively small, which is characteristic of conjugated organic molecules and explains its absorption in the visible region of the electromagnetic spectrum. Electrochemical measurements have been used to experimentally determine the HOMO and LUMO energy levels, and these values are often in good agreement with those predicted by DFT calculations. scispace.com The electrochemical gap for a 9,10-disubstituted distyrylanthracene derivative has been reported to be approximately 2.5 eV. scispace.com

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

| Orbital | Energy (eV) |

| HOMO | Not explicitly found |

| LUMO | Not explicitly found |

| HOMO-LUMO Gap (Electrochemical) | ~2.5 |

Note: The HOMO-LUMO gap is based on electrochemical measurements for 9,10-DPSAnt, a derivative of this compound. scispace.com

The rotational freedom of the styryl groups relative to the anthracene core is a key factor governing the photophysical properties of this compound. In the ground state, the molecule possesses a certain degree of torsional disorder. rsc.org However, upon photoexcitation, the molecule tends to adopt a more planar conformation in the excited state. rsc.org

The energy barrier for this intramolecular rotation is a crucial parameter that influences the non-radiative decay pathways of the excited state. In solution, where the molecule is flexible, free intramolecular torsion can occur, which often leads to non-radiative decay and consequently, faint emission. This is a key aspect of the aggregation-induced emission (AIE) phenomenon observed in DSA derivatives, where the restriction of this intramolecular torsion in the aggregated or solid state leads to enhanced fluorescence.

The introduction of substituent groups on the styryl moieties of the this compound scaffold can significantly modulate its charge transfer characteristics. By attaching electron-donating or electron-withdrawing groups, the electronic properties and, consequently, the charge transport capabilities of the molecule can be fine-tuned.

DFT calculations have been used to investigate the impact of such substitutions. For instance, introducing an electron-withdrawing cyano group to DSA (DSA-CN) was found to maintain a hole mobility on the same order of magnitude as the parent DSA, while the electron mobility decreased significantly. rsc.org Conversely, the introduction of electron-donating groups like methoxy (B1213986) (DSA-OCH3) or tertiary butyl (DSA-TBU) resulted in much lower charge mobility compared to DSA, which was attributed to the steric hindrance of these substituents. rsc.org However, these derivatives exhibited more balanced hole and electron transport properties. rsc.org

These findings highlight the potential to design DSA derivatives with tailored charge transport properties for applications in organic electronics by judiciously selecting the substituent groups.

Semiempirical Molecular Orbital Calculations for DSA Systems

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecular systems. uni-muenchen.denih.gov These methods are based on the Hartree-Fock formalism but employ a range of approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov

While these methods are powerful for rapidly exploring the conformational space and electronic properties of large organic molecules, specific applications of semiempirical methods like AM1 and PM3 to this compound are not extensively documented in the readily available literature. However, the principles of these methods are applicable to π-conjugated systems like DSA. They could be used, for example, to perform initial geometry optimizations before refinement with higher-level theoretical methods or to screen a large number of DSA derivatives for desired electronic properties. The parameterization of these methods is crucial to their accuracy, and their reliability for a specific class of molecules should be benchmarked against experimental data or higher-level computations. nih.gov

Theoretical Models for Charge Transport (e.g., Marcus Theory)

The transport of charge carriers (holes and electrons) in organic materials like this compound is a fundamental process in organic electronic devices. Marcus theory provides a theoretical framework for understanding and predicting the rates of electron transfer between molecules. wikipedia.org

According to Marcus theory, the charge transfer rate is dependent on two key parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy. The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice versa) without the actual charge transfer occurring. rsc.org

Theoretical investigations based on DFT and Marcus theory have been applied to this compound and its derivatives to predict their charge transport properties. rsc.org For the parent DSA molecule, the hole mobility was calculated to be 0.21 cm² V⁻¹ s⁻¹, while the electron mobility was 0.026 cm² V⁻¹ s⁻¹. rsc.org These relatively high values are attributed to low reorganization energies and high transfer integrals. rsc.org

Simulation of Aggregation States and Intermolecular Interactions

Computational and theoretical investigations into the photophysics of this compound (DSA) and its derivatives have been instrumental in elucidating the mechanisms behind their aggregation-induced emission (AIE) properties. These studies focus on simulating the aggregated states to understand how intermolecular interactions influence the electronic and photophysical behavior of these molecules.

In dilute solutions, DSA derivatives often exhibit weak fluorescence due to the free intramolecular rotation around the vinyl moiety, which provides a non-radiative decay pathway for the excited state. rsc.orgrsc.orgbohrium.com However, in the aggregated or solid state, this intramolecular rotation is restricted by supramolecular interactions, leading to a significant enhancement in fluorescence quantum yield. acs.orgmagtech.com.cn Computational simulations are crucial for understanding these phenomena at a molecular level.

Theoretical studies have shown that in the ground state, DSA derivatives can possess a twisted conformation. rsc.orgrsc.org Upon photoexcitation in a solution, these molecules tend to relax to a more planar structure within picoseconds. rsc.orgrsc.orgbohrium.com The fluorescence emission is then dominated by this relaxed excited state. rsc.orgrsc.org The efficiency of this emission is determined by the competition between radiative and non-radiative decay channels. rsc.orgresearchgate.net